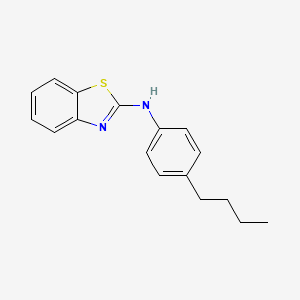

N-(4-butylphenyl)-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-butylphenyl)-1,3-benzothiazol-2-amine, also known as N-4-BPBT, is a synthetic compound derived from the benzothiazole family of compounds. It is an amine-substituted benzothiazole derivative with a butylphenyl substituent in the para position. N-4-BPBT has been used in a variety of scientific research applications, including in vitro and in vivo studies. It has been used to study its biochemical and physiological effects, as well as to investigate its mechanism of action. In addition, N-4-BPBT has been used in laboratory experiments to study its advantages and limitations.

Applications De Recherche Scientifique

Organic Electronics and Optoelectronics

BBT is a promising material for organic electronics due to its ability to form high-quality thin films. Its excellent hole transport properties make it suitable for use as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Researchers have explored BBT-based interfacial layers to enhance the performance of perovskite solar cells .

Photodetectors and Sensing Devices

Polymer composites based on BBT have been developed, combining it with electron acceptor molecules such as PCBM and copper (II) pyropheophorbide derivative (Cu-PP). These composites exhibit balanced electron and hole mobilities, leading to enhanced photoconductivity. BBT-based ternary composites are particularly promising for photodetector applications .

Biomedical Imaging and Therapeutics

BBT derivatives have been investigated for their potential in fluorescence imaging and photodynamic therapy. Their unique photophysical properties, such as emission in the blue and red spectral ranges, make them valuable for imaging and targeted drug delivery .

Chemical Sensors and Environmental Monitoring

Functionalizing BBT with specific groups allows its use as a chemical sensor. Researchers have explored BBT-based sensors for detecting analytes such as heavy metals, organic pollutants, and gases. These sensors find applications in environmental monitoring and industrial safety .

Materials for Light-Emitting Devices

BBT derivatives can serve as building blocks for white-light-emitting organic electroluminescent devices (WOLEDs). By combining monomer, excimer, and electromer emissions from BBT, researchers have achieved white light emission. These materials contribute to energy-efficient lighting technologies .

Electrochromic Devices

BBT-containing polymers have been investigated for their electrochromic properties. These materials can change color reversibly upon applying an electric field, making them suitable for smart windows, displays, and other optoelectronic applications .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of various organoboron reagents for suzuki–miyaura coupling

Mode of Action

It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

Related compounds have been used in the synthesis of polymer composites, which have been investigated for their charge carrier mobility

Result of Action

Related compounds have been used in the development of high-performance light-emitting diodes (leds) based on quantum dots . This suggests that the compound may have applications in the field of optoelectronics.

Action Environment

It’s worth noting that related compounds have been used in the development of perovskite solar cells, where the stability of the cells was influenced by environmental factors such as humidity, heat, and light .

Propriétés

IUPAC Name |

N-(4-butylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2S/c1-2-3-6-13-9-11-14(12-10-13)18-17-19-15-7-4-5-8-16(15)20-17/h4-5,7-12H,2-3,6H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUGSPGGLDOBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-1,3-benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)

![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)

![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)

![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)

![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)

![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)

![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)